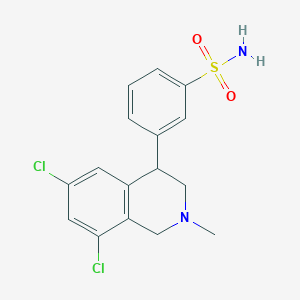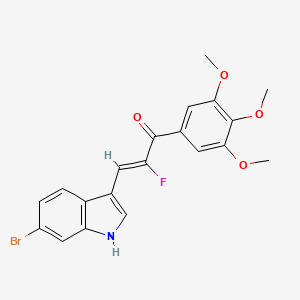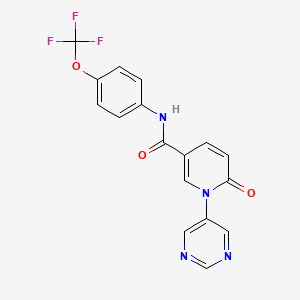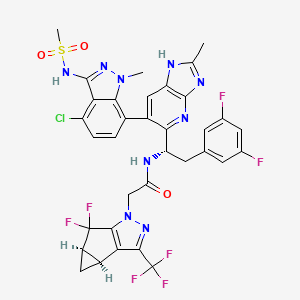
Hiv-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hiv-IN-2 is a compound that targets the integrase enzyme of the Human Immunodeficiency Virus (HIV). Integrase is responsible for inserting viral DNA into the host genome, a critical step in the HIV replication cycle. By inhibiting this enzyme, this compound prevents the integration of viral DNA, thereby hindering the replication and spread of the virus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hiv-IN-2 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity. Detailed synthetic routes are often proprietary, but they generally involve the formation of complex organic structures through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods to produce the compound in large quantities. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Hiv-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives of this compound.
科学研究应用
Hiv-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study integrase inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the molecular mechanisms of HIV integration and replication.
Medicine: Investigated as a potential therapeutic agent for treating HIV infections, particularly in cases where resistance to other drugs has developed.
Industry: Utilized in the development of diagnostic tools and assays for detecting integrase activity and HIV infection.
作用机制
Hiv-IN-2 exerts its effects by binding to the integrase enzyme of HIV, thereby blocking its activity. The compound interacts with specific amino acid residues in the enzyme’s active site, preventing the integration of viral DNA into the host genome. This inhibition disrupts the HIV replication cycle, reducing the viral load and slowing the progression of the infection.
相似化合物的比较
Similar Compounds
Dolutegravir: Another integrase inhibitor used in the treatment of HIV.
Raltegravir: An earlier integrase inhibitor with a similar mechanism of action.
Elvitegravir: A compound that also targets the integrase enzyme but has different pharmacokinetic properties.
Uniqueness of Hiv-IN-2
This compound is unique in its specific binding affinity and inhibitory potency against the integrase enzyme. It may also exhibit a different resistance profile compared to other integrase inhibitors, making it a valuable addition to the arsenal of anti-HIV drugs.
属性
分子式 |
C34H27ClF7N9O3S |
|---|---|
分子量 |
810.1 g/mol |
IUPAC 名称 |
N-[(1S)-1-[6-[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-2-methyl-1H-imidazo[4,5-b]pyridin-5-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |
InChI |
InChI=1S/C34H27ClF7N9O3S/c1-13-43-23-11-18(17-4-5-21(35)26-28(17)50(2)48-32(26)49-55(3,53)54)27(46-31(23)44-13)22(8-14-6-15(36)9-16(37)7-14)45-24(52)12-51-30-25(29(47-51)34(40,41)42)19-10-20(19)33(30,38)39/h4-7,9,11,19-20,22H,8,10,12H2,1-3H3,(H,45,52)(H,48,49)(H,43,44,46)/t19-,20+,22-/m0/s1 |
InChI 键 |
HIBOGALFEZNPTE-VWPQPMDRSA-N |
手性 SMILES |
CC1=NC2=C(N1)C=C(C(=N2)[C@H](CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C([C@H]6C[C@H]6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C |
规范 SMILES |
CC1=NC2=C(N1)C=C(C(=N2)C(CC3=CC(=CC(=C3)F)F)NC(=O)CN4C5=C(C6CC6C5(F)F)C(=N4)C(F)(F)F)C7=C8C(=C(C=C7)Cl)C(=NN8C)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


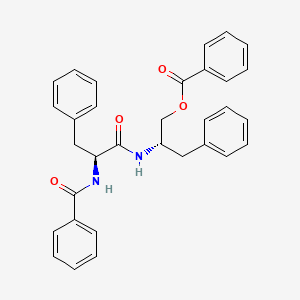
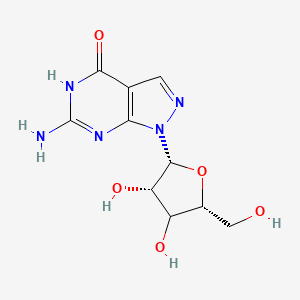
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)

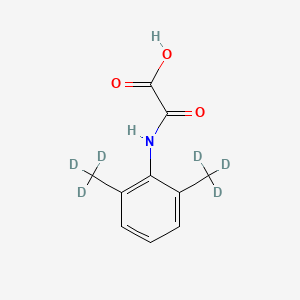
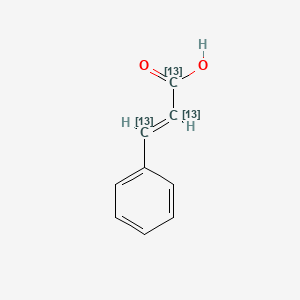
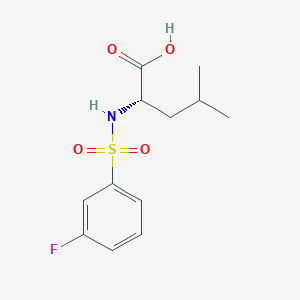
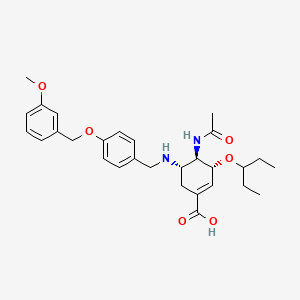
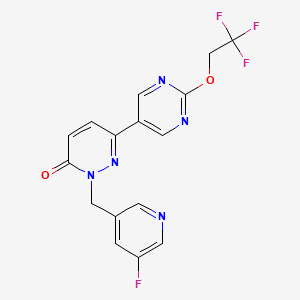
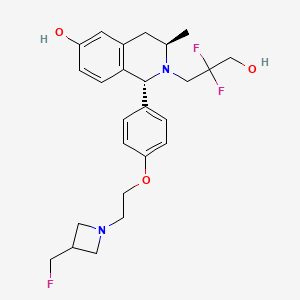
![(3R)-3-amino-4-[3-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12400681.png)
